Friedelin

概要

説明

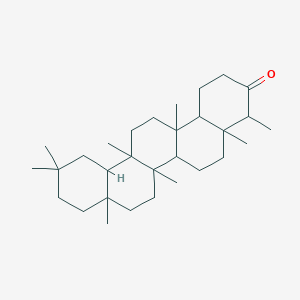

フリーデリンは、トリテルペン類に属する天然有機化合物です。主にコルク組織と葉の材料に見られます。 フリーデリンは、抗炎症作用、抗酸化作用、抗がん作用、抗菌作用など、多様な薬理作用を持つことから、大きな関心を集めています .

準備方法

合成経路と反応条件

フリーデリンは、スクアレンオキシドのペンタサイクリゼーションによりルパニルカチオンを生成し、続いてメチル基と水素の10回のsuprafacial 1,2-シフトによって合成できます . この生合成経路は連続的で、いくつかの酵素反応が含まれています。

工業的生産方法

フリーデリンの工業的生産には、超音波、マイクロ波、超臨界流体、イオン液体、酸加水分解などの方法を用いて天然資源から抽出する方法が用いられます . これらの方法は、環境への影響を低減するように設計されています。 近年では、CRISPR/Cas9技術や遺伝子過剰発現プラスミドを用いて、遺伝子組み換え酵母でフリーデリンを生産する技術が開発されています .

化学反応の分析

反応の種類

フリーデリンは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、フリーデリンの構造を改変し、薬理作用を強化するために不可欠です。

一般的な試薬と条件

フリーデリンを含む反応で用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤があります。反応条件は、通常、目的の変換を確実に実行するために、制御された温度と特定の溶媒を用います。

生成される主要な生成物

これらの反応から生成される主要な生成物には、3β-フリーデルイノールなどの誘導体が含まれ、抗菌作用、抗ウイルス作用、細胞毒性作用など、顕著な薬理作用を持つことが報告されています .

科学的研究の応用

Anti-Inflammatory Effects

Friedelin has been studied for its anti-inflammatory properties, particularly in the context of ulcerative colitis. Research indicates that this compound can attenuate inflammatory responses and enhance autophagy in animal models of colitis induced by dextran sulfate sodium (DSS). Key findings include:

- Mechanism of Action : this compound regulates pro-inflammatory cytokines and promotes autophagy through the AMPK-mTOR signaling pathway .

- Experimental Evidence : In a study involving DSS-induced colitis in mice, intraperitoneal administration of this compound resulted in significant improvements in body weight, disease activity index (DAI), colon length, and histopathological damage .

Anticancer Properties

This compound has shown promise as an anticancer agent. Notably:

- Prostate Cancer : this compound has been identified as a novel inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis. Molecular dynamics simulations suggest stable binding of this compound to this target, indicating its potential as a therapeutic agent for prostate cancer .

- Combination Therapies : Studies have explored the use of this compound in combination with conventional chemotherapy to enhance therapeutic efficacy and improve quality of life for cancer patients .

Antimicrobial Activity

This compound exhibits antimicrobial properties, which are beneficial in agricultural applications:

- Pest Control : Its anti-insect effects make this compound a candidate for developing natural pesticides that can alter soil microbial ecology favorably .

- Microbial Inhibition : Research highlights this compound's ability to inhibit pathogenic microorganisms, supporting its use in both medicinal and agricultural contexts.

Data Tables

The following tables summarize key findings from various studies on this compound's applications:

Case Study 1: Treatment of Ulcerative Colitis

A study conducted on DSS-induced colitis models demonstrated that this compound significantly reduced inflammation markers and improved histological scores. The study utilized molecular docking to confirm this compound's interaction with key inflammatory targets.

Case Study 2: Prostate Cancer Inhibition

In vitro experiments revealed that this compound effectively inhibited CYP17A1 activity, leading to reduced androgen levels in prostate cancer cells. The stability of the compound's binding was confirmed through molecular dynamics simulations.

作用機序

フリーデリンは、複数の分子標的と経路を通じて作用を発揮します。 主要な経路の1つは、AMPK-mTORシグナル伝達経路であり、これはフリーデリンのオートファジーに対する作用に不可欠です . この経路は、特に潰瘍性大腸炎のモデルにおいて、フリーデリンの薬理作用を強化します。

類似化合物との比較

フリーデリンは、その誘導体である3β-フリーデルイノールと比較されることがよくあり、これは同様の薬理作用を共有していますが、構造配置が異なります . その他の類似化合物としては、さまざまなフリーデラントリテルペノイドがあり、これらの化合物は、さまざまな生物活性を持っています。 これらの化合物は、地衣類、海洋緑藻、特定の種類の泥炭、褐炭などの下等植物に含まれています .

結論

フリーデリンは、さまざまな科学分野において大きな可能性を秘めた、汎用性のある生物活性化合物です。フリーデリンは、そのユニークな構造と多様な薬理作用により、化学、生物学、医学、産業の研究者にとって貴重な研究対象となっています。

生物活性

Friedelin is a triterpene compound primarily derived from various plant sources, notably from the genus Maytenus. Its biological activities have garnered significant attention in recent years due to its potential therapeutic effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Biosynthesis

This compound is characterized by a complex tetracyclic structure. The biosynthesis of this compound involves multiple enzymatic steps starting from squalene, progressing through various intermediates until the final product is formed. The key steps include:

- Condensation of Acetyl-CoA : Catalyzed by acetyl-CoA C-acetyltransferase.

- Formation of Mevalonate : Through the action of HMG-CoA reductase.

- Cyclization : Leading to the formation of this compound from squalene oxide.

Pharmacological Properties

This compound exhibits a wide range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : this compound has shown effectiveness against various pathogens, including bacteria such as Mycobacterium tuberculosis and fungi like Candida spp. .

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and modulating pathways such as AMPK-mTOR signaling .

- Anticancer Properties : Studies have demonstrated that this compound possesses cytotoxic effects on several cancer cell lines, including MCF-7 breast cancer cells .

- Antioxidant Activity : this compound exhibits significant antioxidant properties, contributing to its protective effects against oxidative stress .

- Neuroprotective Effects : There is evidence suggesting that this compound may offer neuroprotection, potentially beneficial in conditions like vascular dementia .

Case Studies and Research Findings

The following table summarizes key studies highlighting the biological activities of this compound:

This compound's biological activities are attributed to several mechanisms:

- Cytotoxic Mechanisms : Induction of apoptosis through mitochondrial pathways and modulation of caspase activity.

- Anti-inflammatory Pathways : Inhibition of NF-kB activation and reduction in the expression of COX-2 and IL-1β.

- Antioxidant Defense : Upregulation of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

特性

IUPAC Name |

4,4a,6a,6b,8a,11,11,14a-octamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20,22-24H,9-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMXGFHWLZPCFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871767 | |

| Record name | 4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydropicen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34539-66-7, 559-74-0 | |

| Record name | (4β,5β,8α,9β,10α,14β)-5,9,13-Trimethyl-24,25,26-trinoroleanan-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34539-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Friedelin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。